
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide” is a compound that has been identified as an ABA-mimicking ligand . It has been found to act as a potent activator of multiple members of the family of ABA receptors . In Arabidopsis, this compound activates a gene network that is highly similar to that induced by ABA . Treatments with this compound inhibit seed germination, prevent leaf water loss, and promote drought resistance .
Molecular Structure Analysis
The molecular structure of “this compound” has been studied using X-ray diffraction . The crystal structure of this compound in complex with the PYL2 ABA receptor and the HAB1 PP2C has been solved . This revealed that the compound mediates a gate-latch-lock interacting network, a structural feature that is conserved in the ABA-bound receptor/PP2C complex .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
One area of research investigates the compound's antimicrobial properties. For example, a study synthesized a series of compounds with structures similar to N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide, evaluating their in vitro antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011). These studies are crucial for developing new antimicrobial agents in response to increasing antibiotic resistance.
Antitubercular Agents
Another significant application is the development of antitubercular agents. Research involving similar compounds demonstrated potent in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This includes the synthesis and evaluation of novel derivatives with promising antitubercular activity and low cytotoxicity profiles (Marvadi et al., 2020). Such studies are vital for tuberculosis treatment, especially given the challenges posed by multidrug-resistant strains.
Anticancer Activity
The compound's framework has also been explored for anticancer applications. Research focused on synthesizing new derivatives and evaluating their efficacy against cancer cell lines, such as breast cancer MCF-7 cells. This research aimed to identify compounds with significant anticancer activity, contributing to the ongoing search for more effective and selective cancer therapies (Gaber et al., 2021).
Analgesic Properties
Investigations into the analgesic properties of compounds structurally related to this compound have also been conducted. These studies aim to understand the structure-activity relationship and identify derivatives with enhanced analgesic activity, contributing to the development of new pain management solutions (Ukrainets, Mospanova, & Davidenko, 2016).
Mecanismo De Acción
Target of Action
It is noted that similar compounds have been found to inhibit phosphodiesterase iii a (pde3a) and adenosine uptake .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active site, leading to inhibition of the target’s function .
Biochemical Pathways
Inhibition of pde3a and adenosine uptake can affect multiple pathways, including cyclic amp signaling and purinergic signaling .
Pharmacokinetics
The compound’s predicted density is 1261±006 g/cm3, its melting point is 272 °C, and its boiling point is 4812±450 °C . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Inhibition of pde3a and adenosine uptake can lead to various effects, including antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties .
Direcciones Futuras
The future directions for “N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide” could involve further exploration of its potential as an ABA mimic in promoting drought resistance in plants . More research is needed to fully understand its synthesis, chemical reactions, physical and chemical properties, and safety profile.
Propiedades
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c17-13-6-3-9-8-10(4-5-11(9)16-13)15-14(18)12-2-1-7-19-12/h1-2,4-5,7-8H,3,6H2,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIQYCZWLUBHQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2397528.png)
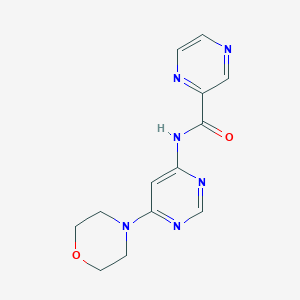

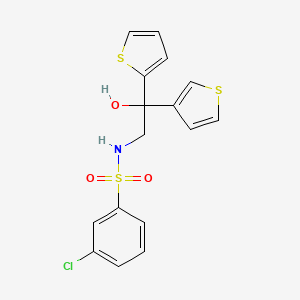
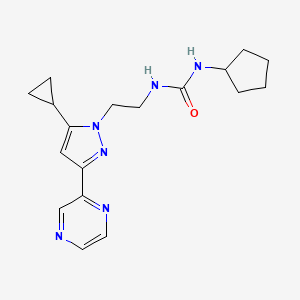
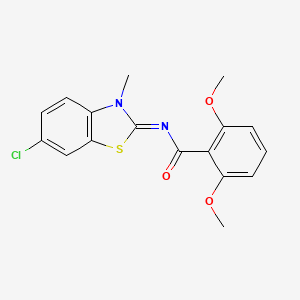

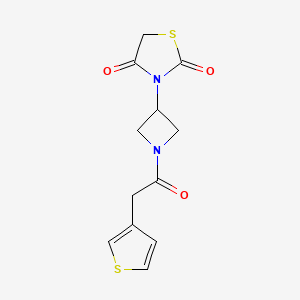

![1-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2397542.png)
![N-[(1R)-1-Cyano-2-methylpropyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2397544.png)
![1-cyclohexyl-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2397548.png)
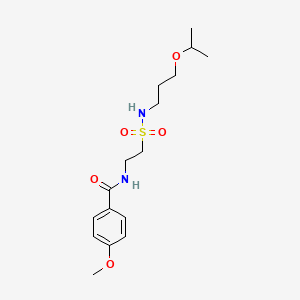
![2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2397550.png)
